molecular formula C6H3ClF3NO B12959163 3-Chloro-5-(trifluoromethoxy)pyridine

3-Chloro-5-(trifluoromethoxy)pyridine

Cat. No.: B12959163
M. Wt: 197.54 g/mol
InChI Key: ZUCAUQVLEGHCRY-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)pyridine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom at the third position and a trifluoromethoxy group at the fifth position of the pyridine ring. It is widely used in various fields, including agrochemicals, pharmaceuticals, and material sciences, due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method is the reaction of 3-chloropyridine with trifluoromethoxy reagents under specific conditions. For example, the reaction can be carried out using antimony trifluoride as a fluorinating agent . The reaction conditions often include elevated temperatures and controlled pressures to ensure the efficient formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. For instance, in herbicidal applications, the compound can inhibit the activity of protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll biosynthesis. This inhibition leads to the accumulation of toxic intermediates, resulting in the death of the target weeds . The trifluoromethoxy group enhances the compound’s binding affinity to the enzyme, contributing to its herbicidal activity.

Comparison with Similar Compounds

3-Chloro-5-(trifluoromethoxy)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H3ClF3NO

Molecular Weight

197.54 g/mol

IUPAC Name

3-chloro-5-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H3ClF3NO/c7-4-1-5(3-11-2-4)12-6(8,9)10/h1-3H

InChI Key

ZUCAUQVLEGHCRY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)OC(F)(F)F

Origin of Product

United States

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